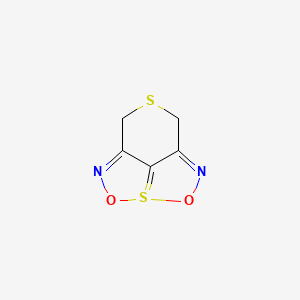

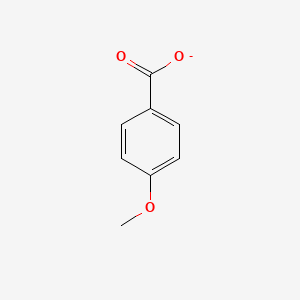

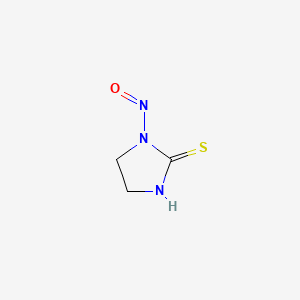

![molecular formula C42H63N16O10S3+ B1230033 3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-hydroxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B1230033.png)

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-hydroxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-hydroxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium is a derivative of bleomycin, a glycopeptide antibiotic produced by the bacterium Streptomyces verticillus. Bleomycin is widely used in chemotherapy for its ability to induce DNA strand breaks, leading to cell death. This compound, as the name suggests, is a deglycosylated form of bleomycin A2, meaning it lacks the sugar moiety present in the parent compound. This modification can alter its interaction with DNA and its overall biological activity .

準備方法

Synthetic Routes and Reaction Conditions: 3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-hydroxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium can be synthesized from bleomycin A2 through a deglycosylation process. This involves the removal of the carbohydrate moiety from bleomycin A2. The process typically involves the use of specific enzymes or chemical reagents that selectively cleave the glycosidic bond . For instance, one method involves dissolving bleomycin A2 in water to create a stock solution, followed by dilution with a buffer solution and subsequent enzymatic or chemical treatment to remove the sugar moiety .

Industrial Production Methods: Industrial production of deglycobleomycin A2 would likely follow a similar process but on a larger scale. This would involve the fermentation of Streptomyces verticillus to produce bleomycin A2, followed by the deglycosylation process. The product would then be purified using techniques such as high-performance liquid chromatography (HPLC) and verified using methods like nuclear magnetic resonance (NMR) and mass spectrometry .

化学反応の分析

Types of Reactions: 3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-hydroxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its interaction with DNA and its overall biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving deglycobleomycin A2 include transition metal ions such as iron and copper, which facilitate oxidative cleavage of DNA . The reactions typically occur under physiological conditions, with the presence of oxygen being a critical factor .

Major Products Formed: The major products formed from the reactions of deglycobleomycin A2 include cleaved DNA fragments. The oxidative cleavage of DNA by deglycobleomycin A2 results in the formation of single and double-strand breaks, which are crucial for its antitumor activity .

科学的研究の応用

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-hydroxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of DNA cleavage and the role of glycosylation in drug activity . In biology, it serves as a tool to investigate DNA-protein interactions and the effects of DNA damage on cellular processes . In medicine, deglycobleomycin A2 is explored for its potential as an anticancer agent, given its ability to induce DNA strand breaks . Industrially, it can be used in the development of new antibiotics and chemotherapeutic agents .

作用機序

The mechanism of action of deglycobleomycin A2 involves its binding to DNA and the subsequent induction of oxidative cleavage. The compound binds to DNA primarily at guanine-containing sequences, facilitated by the presence of transition metal ions such as iron . The binding of deglycobleomycin A2 to DNA leads to the generation of reactive oxygen species, which cause oxidative damage to the DNA, resulting in strand breaks . This damage ultimately leads to cell death, making deglycobleomycin A2 an effective antitumor agent .

類似化合物との比較

Similar Compounds: Similar compounds to deglycobleomycin A2 include bleomycin A2, bleomycin B2, and other deglycosylated derivatives of bleomycin . These compounds share a similar core structure but differ in their glycosylation patterns and specific functional groups.

Uniqueness: What sets deglycobleomycin A2 apart from its counterparts is the absence of the sugar moiety, which significantly alters its interaction with DNA and its overall biological activity . This modification can lead to differences in DNA cleavage patterns, binding affinities, and therapeutic efficacy .

特性

分子式 |

C42H63N16O10S3+ |

|---|---|

分子量 |

1048.3 g/mol |

IUPAC名 |

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-hydroxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium |

InChI |

InChI=1S/C42H62N16O10S3/c1-18-29(55-36(58-34(18)45)23(12-27(44)60)50-13-22(43)35(46)63)40(67)57-31(33(62)24-14-47-17-51-24)41(68)52-20(3)32(61)19(2)37(64)56-30(21(4)59)39(66)49-10-8-28-53-26(16-69-28)42-54-25(15-70-42)38(65)48-9-7-11-71(5)6/h14-17,19-23,30-33,50,59,61-62H,7-13,43H2,1-6H3,(H11-,44,45,46,47,48,49,51,52,55,56,57,58,60,63,64,65,66,67,68)/p+1/t19-,20+,21+,22-,23-,30-,31-,32-,33-/m0/s1 |

InChIキー |

FJVNPYBGZSWJBU-DJYWCVPWSA-O |

異性体SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC3=NC(=CS3)C4=NC(=CS4)C(=O)NCCC[S+](C)C)O |

正規SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC3=NC(=CS3)C4=NC(=CS4)C(=O)NCCC[S+](C)C)O |

同義語 |

deglyco-bleomycin deglyco-bleomycin B2 deglycobleomycin deglycobleomycin A2 deglycosylated BLM deglycosylated-bleomycin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

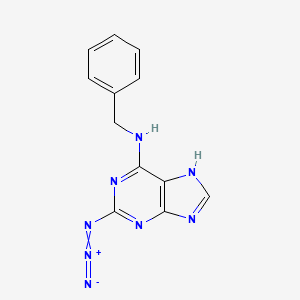

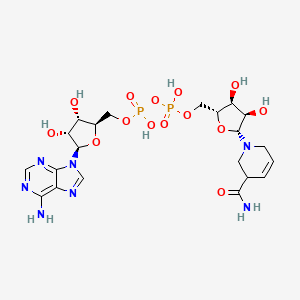

![N-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-N-(2-furanylmethyl)-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1229952.png)

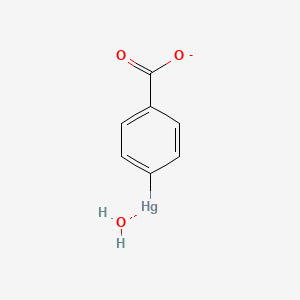

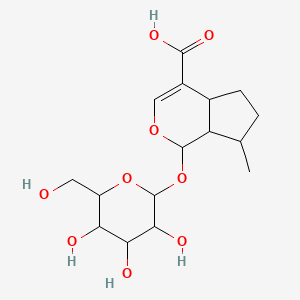

![3-[8-imino-7-(4-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]propan-1-ol](/img/structure/B1229960.png)

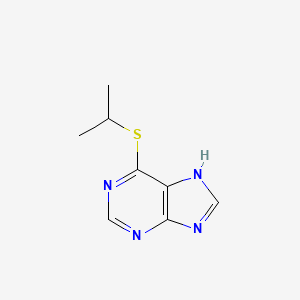

![3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide](/img/structure/B1229968.png)

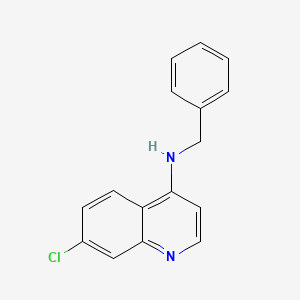

![(R)-10-Chloro-1-(2-(hydroxymethyl)pyrrolidine-1-carbonyl)-3-phenyl-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B1229972.png)